molecular formula C9H10N2O3 B1333089 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 52600-60-9

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1333089
Key on ui cas rn: 52600-60-9
M. Wt: 194.19 g/mol
InChI Key: OHAQWEZPEZJQRK-UHFFFAOYSA-N
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Patent
US04849522

Procedure details

To 100 grams of concentrated sulfuric acid is added 10 g (0.056 mole) of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. The mixture is stirred at 60° C. for 5 hours, cooled and then poured on 1 kg ice. The resulting solid is collected, washed with water and recrystallized from ethanol to give the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[C:6]([C:9]1[CH:10]=[C:11]([C:17]#[N:18])[C:12](=[O:16])[NH:13][C:14]=1[CH3:15])(=[O:8])[CH3:7]>>[C:6]([C:9]1[CH:10]=[C:11]([C:17]([NH2:18])=[O:2])[C:12](=[O:16])[NH:13][C:14]=1[CH3:15])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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